

Application Notes and Protocols for Propoxycarbazone Sodium Residue Analysis in Wheat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Propoxycarbazone sodium**

Cat. No.: **B136408**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the analysis of **propoxycarbazone sodium** residues in wheat matrices. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Propoxycarbazone sodium is a selective post-emergence herbicide used for the control of grass weeds in wheat and other cereal crops. Monitoring its residue levels in wheat is crucial to ensure food safety and compliance with regulatory limits. This protocol outlines a reliable and validated method for the quantification of **propoxycarbazone sodium** in wheat grain.

Experimental Protocol

This protocol is divided into two main stages: sample preparation using a modified QuEChERS method and instrumental analysis by LC-MS/MS.

Sample Preparation: QuEChERS Extraction and Cleanup

The QuEChERS method provides a simple and effective approach for extracting pesticide residues from complex food matrices.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials and Reagents:

- Homogenized wheat grain sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL centrifuge tubes with screw caps
- 15 mL centrifuge tubes for dSPE cleanup

Procedure:

- Sample Homogenization: Mill the wheat grain sample to a fine powder to ensure homogeneity.
- Extraction:
 - Weigh 10 g of the homogenized wheat sample into a 50 mL centrifuge tube.
 - Add 10 mL of water and vortex for 30 seconds to moisten the sample.
 - Add 10 mL of acetonitrile to the tube.

- Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate. The use of citrate buffering helps to maintain a stable pH during extraction.
- Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.
 - The PSA is included to remove organic acids and other polar interferences, while C18 removes non-polar interferences like fats and waxes. MgSO₄ is added to remove excess water.
 - Vortex the dSPE tube for 30 seconds.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

The cleaned extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the selective and sensitive detection of **propoxycarbazone sodium**.

Instrumentation:

- A Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.

LC Parameters:

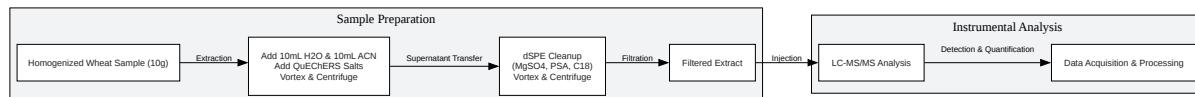
Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size)
Mobile Phase A	Water with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Program	0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B (equilibration)
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C

MS/MS Parameters:

Parameter	Recommended Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Precursor Ion (m/z): 421.0; Product Ion 1 (Quantification): 180.0; Product Ion 2 (Confirmation): 137.9[5]
Collision Energy	Optimized for the specific instrument, typically in the range of 15-30 eV.
Dwell Time	100 ms

Data Presentation

The following table summarizes the validation data for the analysis of **propoxycarbazone sodium** in wheat, compiled from various studies.


Parameter	Value	Reference
Recovery (at 0.01 mg/kg)	81%	[5]
Recovery (at 0.02 mg/kg)	79%	[5]
Recovery (at 0.1 mg/kg)	80%	[5]
RSDr (at 0.01 mg/kg)	5%	[5]
RSDr (at 0.02 mg/kg)	7%	[5]
RSDr (at 0.1 mg/kg)	5%	[5]
Limit of Quantification (LOQ)	0.01 mg/kg	[5][6]
Linearity (R^2)	≥ 0.99	[1][2]

RSDr: Relative Standard Deviation for repeatability

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol for **propoxycarbazone sodium** residue in wheat.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determining pesticide residues in wheat flour by ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry with QuEChERS extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Propoxycarbazone Sodium Residue Analysis in Wheat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136408#propoxycarbazone-sodium-residue-analysis-protocol-in-wheat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com